

# AAK1-IN-3 TFA: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: AAK1-IN-3 TFA

Cat. No.: B12414546

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AAK1-IN-3 TFA**, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). This document details its chemical properties, mechanism of action, involvement in key signaling pathways, and relevant experimental protocols.

## Core Compound Information

Parameter	Value	Reference
CAS Number	2761587-27-1	[1]
Molecular Weight	544.45 g/mol	[1]
Chemical Formula	C <sub>24</sub> H <sub>22</sub> F <sub>6</sub> N <sub>4</sub> O <sub>4</sub>	[1]

## Biological Activity and Pharmacokinetics

**AAK1-IN-3 TFA** is a quinoline analogue that demonstrates potent inhibition of AAK1, a serine/threonine kinase crucial for clathrin-mediated endocytosis. Its activity has been characterized both in vitro and in vivo, highlighting its potential for therapeutic applications, particularly in the field of neuropathic pain.

Assay Type	Species/Cell Line	IC <sub>50</sub>	Reference
In Vitro Kinase Assay	-	11 nM	[1][2]
Cell-Based Assay (AAK1 Inhibition)	HEK293	108 nM	[1]

#### Pharmacokinetic Profile:

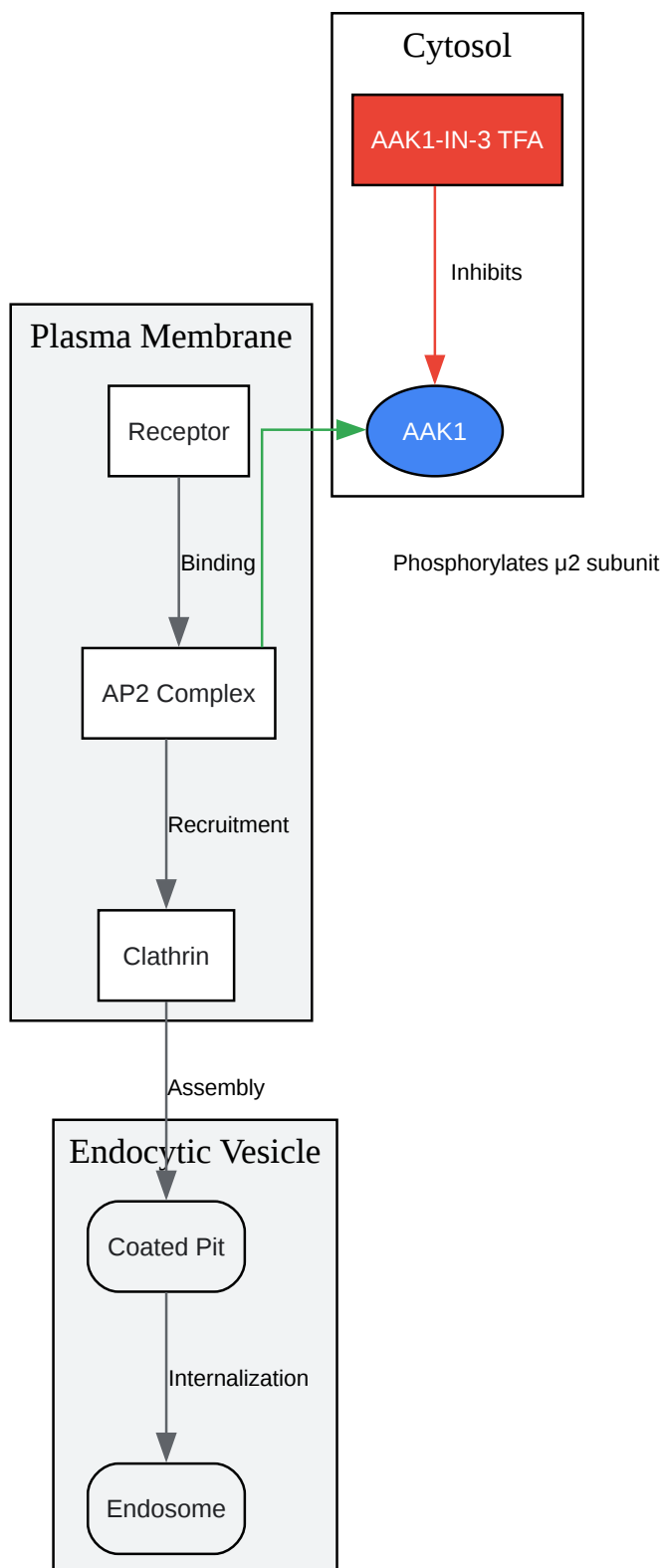
While comprehensive pharmacokinetic data for **AAK1-IN-3 TFA** is not extensively published, it is known to be a brain-penetrant kinase inhibitor with a brain-to-plasma ratio of 1.3.[1] In an in vivo study, a single 30 mg/kg subcutaneous dose of **AAK1-IN-3 TFA** resulted in a 46% reduction of  $\mu$ 2 phosphorylation in C57BL6 mice, demonstrating its ability to engage its target in a biological system.[1]

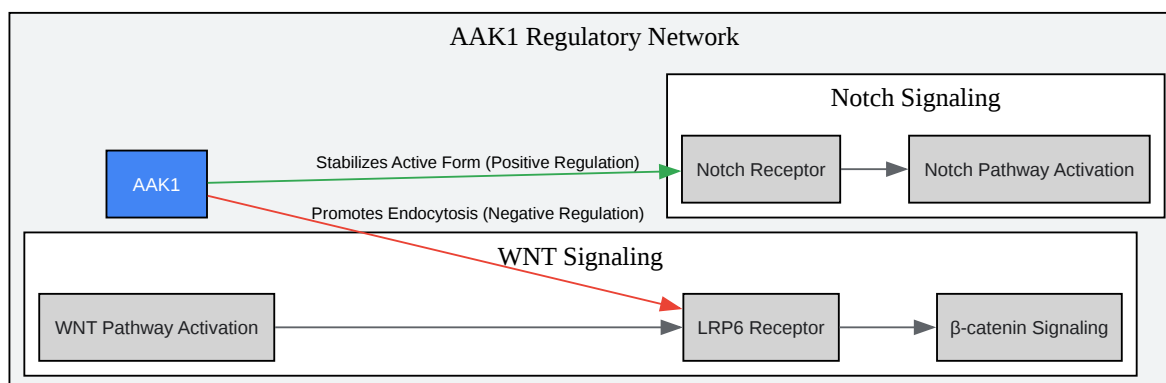
## Mechanism of Action and Signaling Pathways

AAK1 plays a pivotal role in the regulation of intracellular trafficking through its involvement in clathrin-mediated endocytosis (CME). It phosphorylates the  $\mu$ 2 subunit of the adaptor protein 2 (AP2) complex, a key step in the assembly of clathrin-coated pits. By inhibiting AAK1, **AAK1-IN-3 TFA** disrupts this process, thereby affecting various cellular signaling pathways that rely on endocytosis for receptor modulation and signal transduction.

## Clathrin-Mediated Endocytosis Workflow

The following diagram illustrates the general workflow of clathrin-mediated endocytosis and the point of intervention for AAK1 inhibitors.





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## References

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- To cite this document: BenchChem. [AAK1-IN-3 TFA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12414546#aak1-in-3-tfa-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b12414546#aak1-in-3-tfa-cas-number-and-molecular-weight)

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